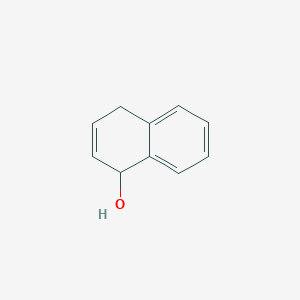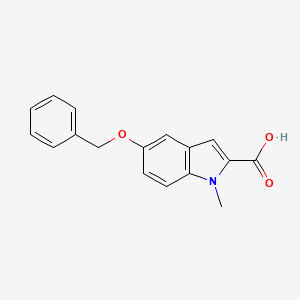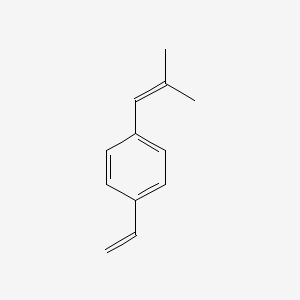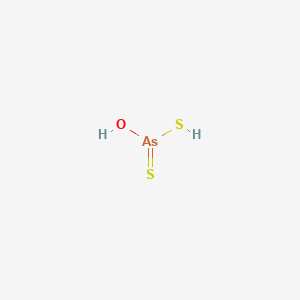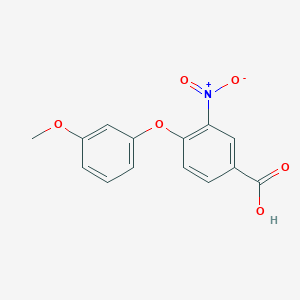
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO6 It is a derivative of benzoic acid, featuring a methoxyphenoxy group and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-3-nitrobenzoic acid typically involves the nitration of 4-(3-Methoxyphenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 4-(3-Methoxyphenoxy)-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenoxy)-3-nitrobenzoic acid depends on its specific applicationThese interactions can influence the compound’s biological activity and its role in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxyphenoxy)-3-nitrobenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-(3-Methoxyphenoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
4-(3-Methoxyphenoxy)-3-nitrobenzoic acid is unique due to the presence of both a methoxyphenoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Propriétés
Numéro CAS |
139776-16-2 |
|---|---|
Formule moléculaire |
C14H11NO6 |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
4-(3-methoxyphenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO6/c1-20-10-3-2-4-11(8-10)21-13-6-5-9(14(16)17)7-12(13)15(18)19/h2-8H,1H3,(H,16,17) |
Clé InChI |
NLPNFNRTRAKAAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


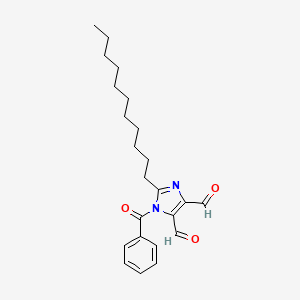
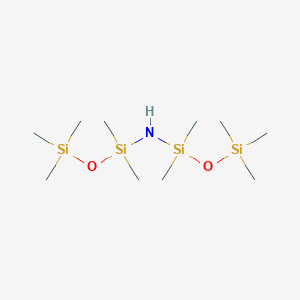
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
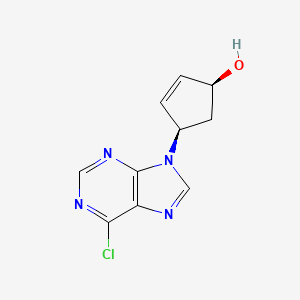
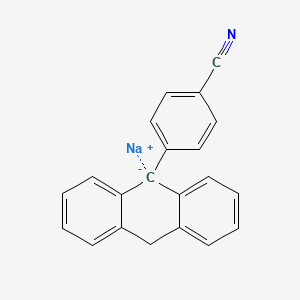
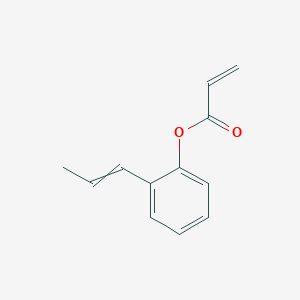
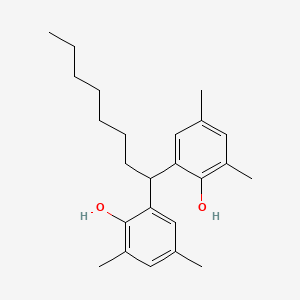
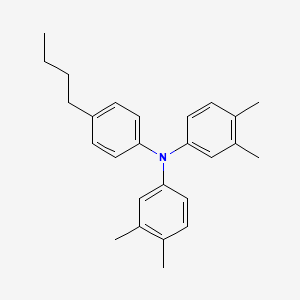
![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)
